molecular formula C7H2F2N2O2 B8119943 2,3-Difluoro-4-nitrobenzonitrile

2,3-Difluoro-4-nitrobenzonitrile

Cat. No.: B8119943
M. Wt: 184.10 g/mol
InChI Key: DDLKRJIMXDYNMN-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-nitrobenzonitrile is an organic compound with the molecular formula C7H2F2N2O2. It is a derivative of benzonitrile, where two fluorine atoms are substituted at the 2nd and 3rd positions, and a nitro group is substituted at the 4th position. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-nitrobenzonitrile typically involves the fluorination of 4-nitrobenzonitrile. One common method is the reaction of 4-nitrobenzonitrile with a fluorinating agent such as potassium fluoride in the presence of a phase transfer catalyst. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient fluorinating agents and catalysts to achieve high yield and cost-effectiveness. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Difluoro-4-nitrobenzonitrile is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, making it useful in different applications .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-4-nitrobenzonitrile
  • 2,4-Difluoro-3-nitrobenzonitrile
  • 4-Nitrobenzonitrile

Uniqueness

2,3-Difluoro-4-nitrobenzonitrile is unique due to the specific positioning of the fluorine atoms and the nitro group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles .

Properties

IUPAC Name

2,3-difluoro-4-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2N2O2/c8-6-4(3-10)1-2-5(7(6)9)11(12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLKRJIMXDYNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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